molecular formula C5H7Cl2NO B188956 2,2-dichloro-N-cyclopropylacetamide CAS No. 39084-90-7

2,2-dichloro-N-cyclopropylacetamide

Cat. No. B188956
CAS RN: 39084-90-7
M. Wt: 168.02 g/mol
InChI Key: BLRFDMOFTKEFJQ-UHFFFAOYSA-N
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Description

2,2-dichloro-N-cyclopropylacetamide, also known as DCCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DCCP belongs to the class of amides and is synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-cyclopropylacetamide is not fully understood. However, it has been proposed that 2,2-dichloro-N-cyclopropylacetamide inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. 2,2-dichloro-N-cyclopropylacetamide has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,2-dichloro-N-cyclopropylacetamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2-dichloro-N-cyclopropylacetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,2-dichloro-N-cyclopropylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2,2-dichloro-N-cyclopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2,2-dichloro-N-cyclopropylacetamide has also been found to have low toxicity, making it safe for use in lab experiments. However, 2,2-dichloro-N-cyclopropylacetamide has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,2-dichloro-N-cyclopropylacetamide has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 2,2-dichloro-N-cyclopropylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 2,2-dichloro-N-cyclopropylacetamide in treating various types of cancer. Another area of interest is its potential as an antifungal agent. Studies are needed to determine the mechanism of action of 2,2-dichloro-N-cyclopropylacetamide against fungi and to identify potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of 2,2-dichloro-N-cyclopropylacetamide in humans. Overall, 2,2-dichloro-N-cyclopropylacetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
In conclusion, 2,2-dichloro-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 2,2-dichloro-N-cyclopropylacetamide.

Scientific Research Applications

2,2-dichloro-N-cyclopropylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess antifungal, antibacterial, and anticancer properties. 2,2-dichloro-N-cyclopropylacetamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.

properties

CAS RN

39084-90-7

Product Name

2,2-dichloro-N-cyclopropylacetamide

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

2,2-dichloro-N-cyclopropylacetamide

InChI

InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9)

InChI Key

BLRFDMOFTKEFJQ-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C(Cl)Cl

Canonical SMILES

C1CC1NC(=O)C(Cl)Cl

Other CAS RN

39084-90-7

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropylamine (28.6 g, 0.5 mol) and 50 ml of triethylamine in 200 ml of anhydrous benzene was added dropwise with stirring and ice-bath cooling dichloroacetyl chloride (73.7 g, 0.5 mol). The solution was stirred 2 hr at room temperature. The benzene solution was washed successively with 10% HCl, H2O and saturated NaCl solution and dried over anhydrous MgSO4. The solvent was distilled affording 68.3 g (82%) of white crystalline product, m.p. 125-71/4. Recrystallization from ethanol-benzene yielded purified product; m.p. 130°-2°.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step Two

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